molecular formula C10H18O6 B1329770 Diethylene glycol adipate CAS No. 58984-19-3

Diethylene glycol adipate

Cat. No. B1329770
CAS RN: 58984-19-3
M. Wt: 234.25 g/mol
InChI Key: BATDEVCTYREDAX-UHFFFAOYSA-N
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Description

Diethylene glycol adipate (DEGA) is a compound with the molecular formula C10H18O6 . It is a derivative of adipic acid and diethylene glycol . It is used as a plasticizer and has applications in various industries .


Synthesis Analysis

DEGA is synthesized by mixing adipic acid with variable quantities of glycerin (GLY), which acts as a cross-linker . The process involves the esterification of acids with an appropriate catalyst and glycerin (GLY) . The synthesis process also involves the pre-polymerization of the aliphatic polyester polyol with pure prepolymer, i.e., methylene diphenyl diisocyanate (MDI), and subsequent polymerization of the polyol with prepolymer .


Molecular Structure Analysis

The molecular structure of DEGA is based on its molecular formula, C10H18O6 . The average mass of DEGA is 234.246 Da, and the monoisotopic mass is 234.110336 Da .


Chemical Reactions Analysis

DEGA is used as a plasticizer in the production of polylactide (PLA). It lowers the glass transition temperature and the cold crystallization temperature of PLA . With an increase in DEGA content, the break strain and impact strength of PLA increase significantly .


Physical And Chemical Properties Analysis

DEGA is a viscous liquid . It has a low glass transition temperature (Tg), is non-toxic, and has solvent resistance . The exact physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved data.

Mechanism of Action

DEGA acts as a plasticizer, modifying the properties of other substances. For instance, when used with PLA, it lowers the glass transition temperature and the cold crystallization temperature . This results in increased flexibility and impact strength of the PLA .

Safety and Hazards

DEGA is classified as hazardous for its health effects . The main hazards are low acute toxicity via the oral route of exposure and repeated exposure damage to the kidney . Accidental or intentional ingestions in humans have caused poisoning and death .

Future Directions

Research is ongoing to explore the use of DEGA as a plasticizer in various applications. For instance, studies have investigated the effects of DEGA on the mechanical parameters of polyurethane (PU) polymer . Future research may focus on optimizing the synthesis process and exploring new applications of DEGA.

properties

IUPAC Name

6-[2-(2-hydroxyethoxy)ethoxy]-6-oxohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O6/c11-5-6-15-7-8-16-10(14)4-2-1-3-9(12)13/h11H,1-8H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BATDEVCTYREDAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(=O)OCCOCCO)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101017126
Record name Diethylene glycol adipate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101017126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethylene glycol adipate

CAS RN

58984-19-3, 117197-81-6
Record name Hexanedioic acid, ester with 2,2'-oxybis(ethanol)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058984193
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diethylene glycol adipate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117197816
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diethylene glycol adipate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101017126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hexanedioic acid, ester with 2,2'-oxybis[ethanol]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.928
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIETHYLENE GLYCOL ADIPATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6KE5V549E0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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